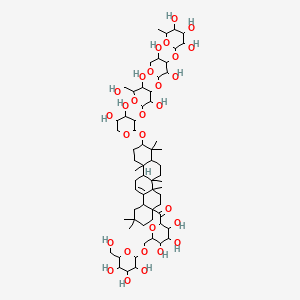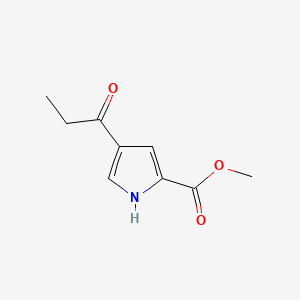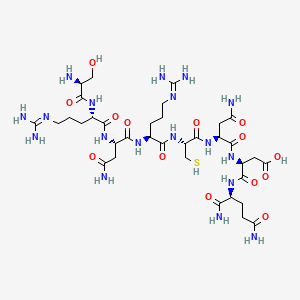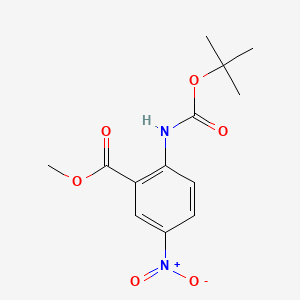
Bretschnoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bretschnoside A is a natural product found in Bassecoia bretschneideri and Pterocephalus bretschneideri with data available.
Applications De Recherche Scientifique
1. Ecological Significance and Landscape Applications
Bretschneidera sinensis, a deciduous tree species, is significant in scientific research due to its rarity and endangered status. It holds high ornamental values and is a national protected species in areas south of the Yangtze River in China. The species is valuable for its morphological characteristics, distributions, ecological requirements, phenology, propagation, and cultivation techniques, contributing to ex situ conservation and landscape applications (Chen Ding-ru, 2008).
2. Structural and Epidermal Micro-morphological Characteristics
A study using paraffin section, scraping section, and scanning electron microscopy (SEM) reveals the structural and epidermal micro-morphological characteristics of Bretschneidera sinensis. It shows significant changes in leaf thickness and other parameters, indicating a special change from sciophytes to mesophytes during growth. This suggests a close relationship between Bretschneideraceae and Sapindaceae (Qiao et al., 2010).
3. Genetic Research and Conservation
Bretschneidera sinensis, as a tertiary relict and the single species in the Bretschneideraceae family, offers high conservation value. New microsatellites developed for this species facilitate the study of its mating system and within-population hereditary structure, crucial for its conservation and understanding of human disturbance influence (Li et al., 2016).
4. Phylogeographic Studies
Phylogeographic patterns of Bretschneidera sinensis are crucial for understanding its historical population dynamics and conservation. The analysis of chloroplast DNA across various populations reveals high haplotype diversity, strong genetic differentiation, and limited seed flow. These findings suggest a need for targeted conservation strategies based on genetic diversity and geographic distribution (Wang et al., 2018).
5. Photosynthetic Physiological Responses
The photosynthetic physiological responses of Bretschneidera sinensis seedlings to different light intensities are crucial for its conservation. Understanding how light intensity affects its photosynthetic rate, stomatal conductance, transpiration rate, and other related parameters guides effective conservation strategies, especially in the context of biodiversity conservation (Feiying et al., 2015).
6. Complete Plastid Genome Sequence
Characterizing the complete plastid genome sequence of Bretschneidera sinensis is essential for understanding its genetic makeup and aiding in its conservation. The genome provides insights into the plant's evolutionary history and its response to climatic changes, thus offering a foundation for genetic research and conservation strategies (Dong et al., 2019).
Propriétés
Numéro CAS |
149496-96-8 |
|---|---|
Nom du produit |
Bretschnoside A |
Formule moléculaire |
C64H104O29 |
Poids moléculaire |
1337.507 |
Nom IUPAC |
[10-[3-[4-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]methanone |
InChI |
InChI=1S/C64H104O29/c1-25-36(69)41(74)46(79)56(86-25)91-49-29(68)23-83-55(47(49)80)92-50-40(73)31(21-66)89-57(48(50)81)93-52-37(70)28(67)22-84-58(52)90-35-12-13-61(6)33(60(35,4)5)11-14-63(8)34(61)10-9-26-27-19-59(2,3)15-17-64(27,18-16-62(26,63)7)53(82)51-44(77)42(75)39(72)32(87-51)24-85-54-45(78)43(76)38(71)30(20-65)88-54/h9,25,27-52,54-58,65-81H,10-24H2,1-8H3 |
Clé InChI |
MNDCQKILIJYVNV-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(C(OC(C3O)OC4C(C(COC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)C1C(C(C(C(O1)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)C)C)O)O)CO)O)O)O)O)O |
Synonymes |
bretschnoside A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B582936.png)





![3,8-Diazabicyclo[3.2.1]octan-2-one,(1R)-(9CI)](/img/structure/B582949.png)

![2H,6H-Pyrido[1,2-e][1,2,5]oxadiazine](/img/structure/B582951.png)